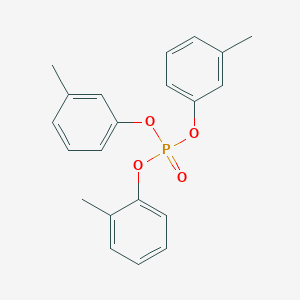
Bis(m-cresyl) o-Cresyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(m-cresyl) o-Cresyl Phosphate is an organophosphate compound with the chemical formula C21H21O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its three cresyl groups attached to a phosphate core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(m-cresyl) o-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(m-cresyl) o-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The cresyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted cresyl phosphate compounds.
Aplicaciones Científicas De Investigación
Bis(m-cresyl) o-Cresyl Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed as a plasticizer and flame retardant in the production of plastics, resins, and coatings.
Mecanismo De Acción
The mechanism of action of Bis(m-cresyl) o-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl Phosphate (TPP): Another organophosphate flame retardant with similar applications.
Tris(2-chloroethyl) Phosphate (TCEP): Known for its use as a flame retardant and plasticizer.
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP): Used in various industrial applications as a flame retardant.
Uniqueness
Bis(m-cresyl) o-Cresyl Phosphate is unique due to its specific cresyl group configuration, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer, combined with its relatively low toxicity compared to some other organophosphates, makes it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C21H21O4P |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(2-methylphenyl) bis(3-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-8-6-11-19(14-16)23-26(22,24-20-12-7-9-17(2)15-20)25-21-13-5-4-10-18(21)3/h4-15H,1-3H3 |
Clave InChI |
WTOIDCMGRJJWJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



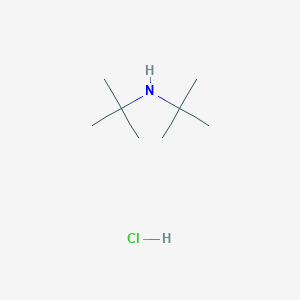
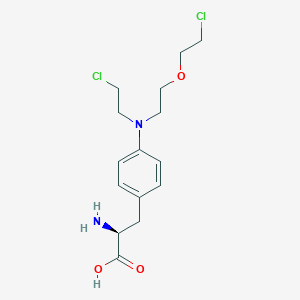

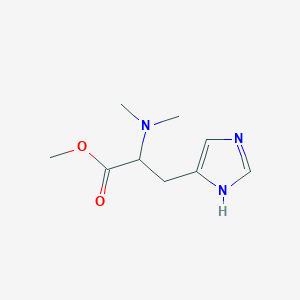
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
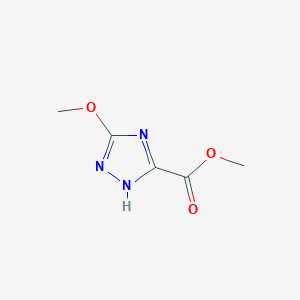
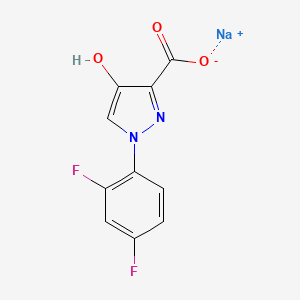
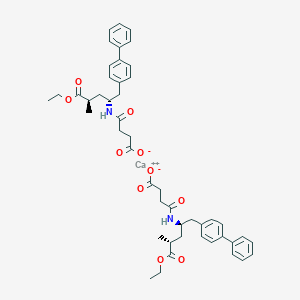
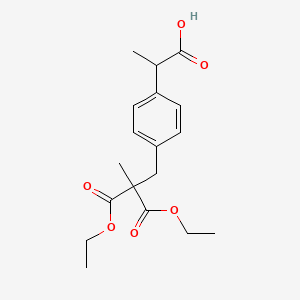

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
